REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O-]S([O-])(=O)=O.[Mg+2].[Br:12][CH:13]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:14]([OH:16])=[O:15].[C:23](O)([CH3:26])([CH3:25])[CH3:24].C([O-])(O)=O.[Na+]>ClCCl.O>[Br:12][CH:13]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:14]([O:16][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:15] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
After 15 min stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was closed with a stopper
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 7 days at ambient temperature
|
Duration
|
7 d
|
Type
|
CUSTOM
|
Details
|
After separating
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporation 2.39 g (88%) product
|
Type
|
CUSTOM
|
Details
|
was obtained (colourless oil)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC(C)(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |